Cas no 849022-03-3 (Methyl 4-hydroxy-8-methylquinoline-2-carboxylate)

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
- 2-Quinolinecarboxylic acid, 4-hydroxy-8-methyl-, methyl ester
- methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate
- 1078130-00-3
- SB70921
- Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- CS-0456189
- BS-23624
- SB68613
- 849022-03-3
- DTXSID80621555
- LXGWTGWGUFVSGH-UHFFFAOYSA-N
- AKOS012682842
- 2-carbomethoxy-4-hydroxy-8-methylquinoline
- MFCD12756432
- AKOS015856387
- F30810
- Methyl8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- ZIB02203
- SCHEMBL1401134
- DB-352036
-
- MDL: MFCD12756432
- Inchi: InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14)
- InChI Key: LXGWTGWGUFVSGH-UHFFFAOYSA-N
- SMILES: CC1=C2C(=CC=C1)C(=O)C=C(C(=O)OC)N2
Computed Properties
- Exact Mass: 217.07400
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- PSA: 59.16000
- LogP: 1.62310
- Vapor Pressure: No date available
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M323443-500mg |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 500mg |
$87.00 | 2023-05-17 | ||
TRC | M323443-100mg |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 100mg |
$64.00 | 2023-05-17 | ||
TRC | M323443-1g |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 1g |
$98.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526856-25g |
Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate |
849022-03-3 | 98% | 25g |
¥2666.00 | 2024-07-28 | |
Crysdot LLC | CD11046839-25g |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 95+% | 25g |
$339 | 2024-07-18 | |
1PlusChem | 1P003SCB-1g |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 98% | 1g |
$41.00 | 2025-02-20 | |
abcr | AB272642-5 g |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate; 98% |
849022-03-3 | 5g |
€246.00 | 2023-04-26 | ||
TRC | M323443-250mg |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 250mg |
$75.00 | 2023-05-17 | ||
Alichem | A189008153-25g |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 95% | 25g |
$400.00 | 2023-08-31 | |
1PlusChem | 1P003SCB-5g |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate |
849022-03-3 | 98% | 5g |
$185.00 | 2025-02-20 |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Related Literature
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
Additional information on Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Methyl 4-Hydroxy-8-Methylquinoline-2-Carboxylate: A Comprehensive Overview
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, identified by the CAS number 849022-03-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a quinoline ring system with hydroxyl and methyl substituents at positions 4 and 8, respectively, along with a carboxylate group at position 2 that is esterified with a methyl group. These structural features contribute to its unique chemical properties and biological functions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Researchers have explored various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance the yield but also minimize the use of hazardous reagents, aligning with the principles of green chemistry. The compound's synthesis has been reported in several high-impact journals, highlighting its growing importance in both academic and industrial settings.
The biological activity of methyl 4-hydroxy-8-methylquinoline-2-carboxylate has been a focal point of recent studies. Experimental data indicate that this compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Moreover, its ability to modulate cellular signaling pathways, such as the NF-kB pathway, has been extensively investigated, further underscoring its potential in pharmacological applications.
In addition to its biological significance, methyl 4-hydroxy-8-methylquinoline-2-carboxylate has found applications in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Recent research has demonstrated its role as an efficient electron transport layer in OLED devices, significantly improving device performance and stability.
The structural versatility of methyl 4-hydroxy-8-methylquinoline-2-carboxylate also lends itself to various analytical techniques. For instance, its fluorescence properties have been exploited in the development of sensors for detecting metal ions and environmental pollutants. This application highlights the compound's potential in environmental monitoring and quality control systems.
Looking ahead, ongoing research is focused on enhancing the bioavailability and stability of methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Novel delivery systems, such as lipid nanoparticles and hydrogels, are being explored to improve its pharmacokinetic profile. Additionally, efforts are underway to identify novel biological targets for this compound, which could pave the way for innovative therapeutic interventions.
In conclusion, methyl 4-hydroxy-8-methylquinoline-2-carboxylate stands out as a multifaceted compound with significant implications across multiple disciplines. Its unique chemical structure, coupled with its diverse biological and material properties, positions it as a key player in future scientific advancements. As research continues to unravel its full potential, this compound is poised to make substantial contributions to both medicine and materials science.
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